2-ethoxy-N-quinolin-8-ylbenzamide
Description
2-Ethoxy-N-quinolin-8-ylbenzamide is a quinoline-derived compound featuring a benzamide scaffold substituted with an ethoxy group at the 2-position and a quinolin-8-ylamino moiety. Its synthesis typically involves condensation reactions between hydrazide intermediates and substituted cinnamate derivatives under acidic conditions, as demonstrated in the preparation of quinoline-cinnamide hybrids . Structural characterization relies on spectroscopic methods (¹H-NMR, ¹³C-NMR) and elemental analysis, with key spectral signals including:
Properties
Molecular Formula |
C18H16N2O2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-ethoxy-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-16-11-4-3-9-14(16)18(21)20-15-10-5-7-13-8-6-12-19-17(13)15/h3-12H,2H2,1H3,(H,20,21) |
InChI Key |
QAYFQKDEZOJHQO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=CC=C3 |
solubility |
0.3 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares 2-ethoxy-N-quinolin-8-ylbenzamide with structurally related quinoline derivatives:
*Estimated LogP using fragment-based methods (ethoxyl group reduces lipophilicity compared to nitro/fluoro analogs).
Key Observations:
- Substituent Effects: Ethoxy groups generally enhance solubility compared to nitro or fluoro substituents, as seen in the lower LogP of this compound (~3.5) versus 4-nitrobenzyl analogs (LogP 5.928) .
- Positional Isomerism: Quinolin-8-yl derivatives may exhibit distinct hydrogen-bonding capabilities compared to quinolin-6-yl analogs due to steric and electronic differences at the 8-position .
Crystallographic and Spectroscopic Insights
- Crystal Packing: The 8-quinolinyl moiety in 2-nitro-N-(8-quinolyl)benzamide forms planar arrangements stabilized by π-π interactions, with an R factor of 0.051 indicating high structural accuracy .
- Spectroscopic Signatures: Ethoxy groups in coumarin derivatives (e.g., δ 1.43 ppm for CH₃) align with signals in this compound, confirming similar electronic environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
